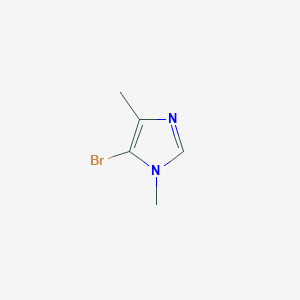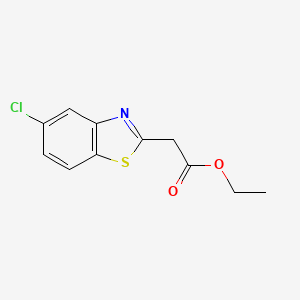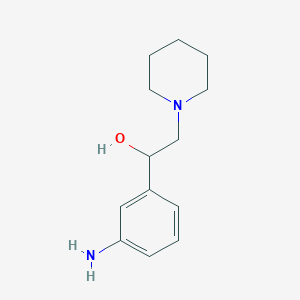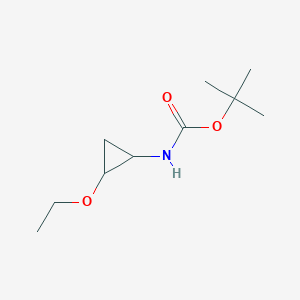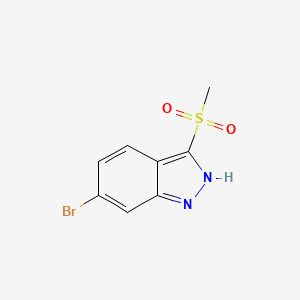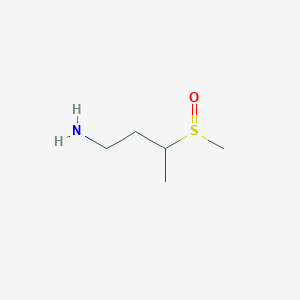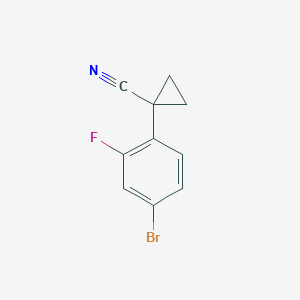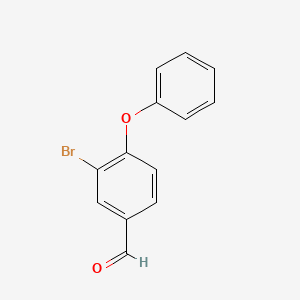
3-Bromo-4-phenoxybenzaldehyde
概要
説明
3-Bromo-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2. It features a benzene ring substituted with a bromine atom at the third position, a phenoxy group at the fourth position, and an aldehyde group at the first position. This compound is notable for its applications in organic synthesis and pharmaceutical research .
科学的研究の応用
3-Bromo-4-phenoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the manufacture of specialty chemicals and intermediates for dyes and pigments.
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-4-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione synthetase. The interaction between this compound and glutathione synthetase enhances the production of reduced glutathione, a critical antioxidant in cellular defense mechanisms . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human keratinocytes, this compound has been observed to enhance the levels of reduced glutathione via the activation of the NF-E2-related factor 2 (Nrf2) pathway . This activation leads to increased expression of genes encoding antioxidant enzymes, thereby providing cellular protection against oxidative stress. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound activates the Nrf2 pathway by promoting the phosphorylation of upstream signaling proteins, such as extracellular signal-regulated kinase and protein kinase B . This activation results in the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements in the DNA, leading to the transcription of genes involved in antioxidant defense. Additionally, this compound may inhibit or activate other enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites such as 3-phenoxybenzoic acid . These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenoxybenzaldehyde typically involves the bromination of 4-phenoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 3-substituted-4-phenoxybenzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-phenoxybenzoic acid.
Reduction: Formation of 3-bromo-4-phenoxybenzyl alcohol.
類似化合物との比較
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Bromobenzaldehyde: Lacks the phenoxy group, making it less complex.
3-Bromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 3-Bromo-4-phenoxybenzaldehyde is unique due to the presence of both a bromine atom and a phenoxy group on the benzene ring. This combination enhances its reactivity and potential for forming diverse derivatives. The phenoxy group also increases the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry .
特性
IUPAC Name |
3-bromo-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFEKMOKLMLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
